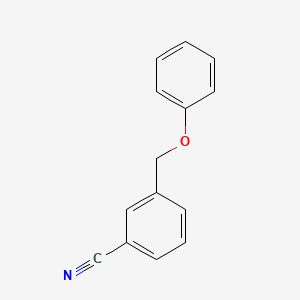

3-(Phenoxymethyl)benzonitrile

Übersicht

Beschreibung

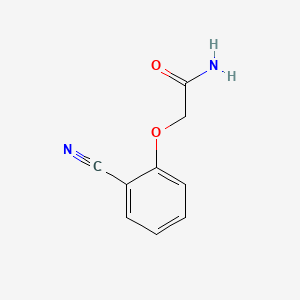

3-(Phenoxymethyl)benzonitrile, also known as PMBN, is a chemical compound that has been widely used in scientific research due to its unique properties. PMBN is a white crystalline solid that belongs to the family of benzyl nitriles. It has a molecular weight of 213.24 g/mol and a melting point of 63-65°C. PMBN is commonly used as a fluorescent probe for detecting ion concentration changes in biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Novel Compounds

- A study by Gümrükçü et al. (2011) focused on the synthesis of novel metallophthalocyanines and their electrochemical, electrical, and gas sensing properties. These compounds were synthesized through cyclotetramerisation of phthalonitrile derivatives and characterized by various techniques. The sensing properties of the films for toluene were investigated, showing that exposure to toluene had a reversible sensor response for some compounds, indicating potential applications in gas sensing technologies (Gümrükçü et al., 2011).

Materials Science and Polymer Chemistry

- Keller and Dominguez (2005) synthesized a high-temperature resorcinol-based phthalonitrile polymer, highlighting its potential in materials science due to its high yield and thermal polymerization capabilities. This research points towards applications in high-performance materials and coatings (Keller & Dominguez, 2005).

Cancer Therapy

- Hydroxyphthalocyanines, derived from benzyl-substituted phthalonitriles, have been evaluated as sensitizers for the photodynamic therapy (PDT) of cancer. These compounds showed potential in inducing tumor necrosis and regression in animal models, underlining their significance in medical research for cancer treatment (Hu et al., 1998).

Catalysis and Chemical Reactions

- Long et al. (2014) reported a dual-catalysis non-noble metal system for the reductant-free aerobic oxidation of benzene to phenol, utilizing graphitic carbon nitride and Keggin-type polyoxometalate. This innovative approach may lead to more practical and environmentally friendly methods for phenol production from benzene (Long et al., 2014).

Electrochemical Applications

- The study on the curing kinetics of phthalonitrile promoted by bio-tyrosine cyclic peptide by He et al. (2020) contributes to the understanding of the curing mechanism and optimization of the curing process for phthalonitrile-based resins. Such insights are crucial for developing materials with tailored properties for specific applications (He et al., 2020).

Wirkmechanismus

Mode of Action

The mode of action of 3-(Phenoxymethyl)benzonitrile is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.

Action Environment

The action, efficacy, and stability of 3-(Phenoxymethyl)benzonitrile could be influenced by various environmental factors . These could include the presence of other compounds, pH, temperature, and the specific biological environment within which the compound is active.

Eigenschaften

IUPAC Name |

3-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLIXBSUZNVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481144 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57928-72-0 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

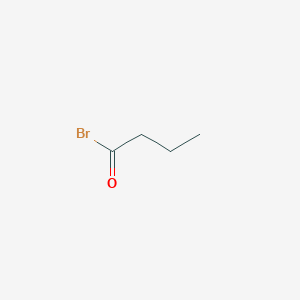

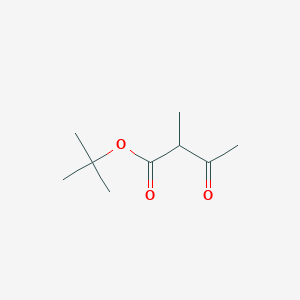

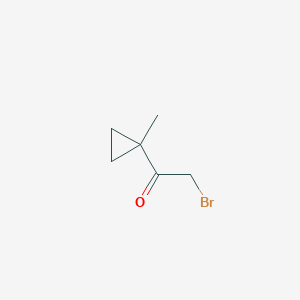

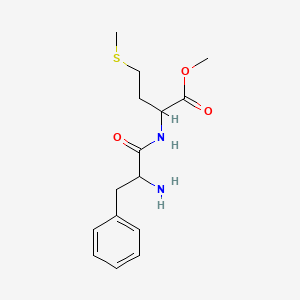

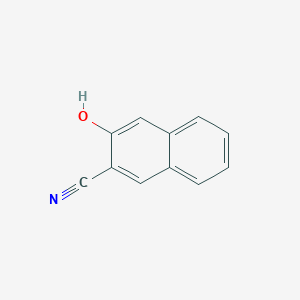

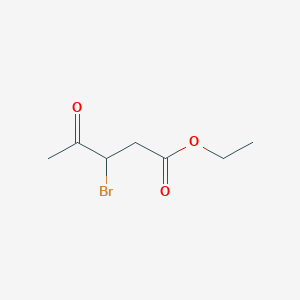

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

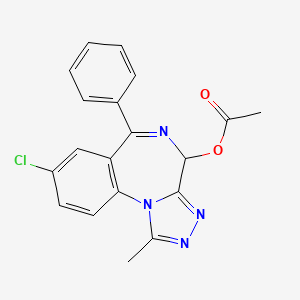

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)